molecular formula C9H13N5O2S B10910714 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B10910714
M. Wt: 255.30 g/mol
InChI Key: WSQZFAURSZZYSC-UHFFFAOYSA-N
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Description

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,3-dimethyl-1H-pyrazole with a sulfonyl chloride derivative, followed by amination to introduce the amine group at the 5-position of the pyrazole ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The pyrazole rings provide structural stability and facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine: Unique due to its dual pyrazole rings and sulfonyl group.

    1-(4-Sulfamoylphenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a second pyrazole ring.

    1-(4-Sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties compared to other similar compounds.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C9H13N5O2S

Molecular Weight

255.30 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)sulfonyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H13N5O2S/c1-6-4-9(10)14(11-6)17(15,16)8-5-13(3)12-7(8)2/h4-5H,10H2,1-3H3

InChI Key

WSQZFAURSZZYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)S(=O)(=O)C2=CN(N=C2C)C

Origin of Product

United States

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